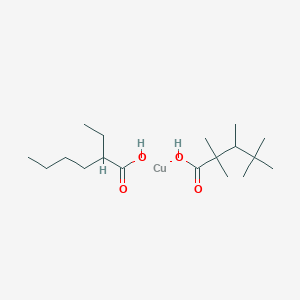![molecular formula C13H12N2 B13745913 3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
3h-Naphth[1,2-d]imidazole,3-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Naphth[1,2-d]imidazole,3-ethyl- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphth[1,2-d]imidazole,3-ethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of naphtho[2,3-d]imidazole with ethylating agents in the presence of catalysts. For example, the vinylation of naphtho[2,3-d]imidazole can be achieved by reacting it with vinyl acetate in the presence of mercuric acetate or with acetylene under pressure in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of 3H-Naphth[1,2-d]imidazole,3-ethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
化学反应分析
Types of Reactions
3H-Naphth[1,2-d]imidazole,3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
科学研究应用
3H-Naphth[1,2-d]imidazole,3-ethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 3H-Naphth[1,2-d]imidazole,3-ethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to exhibit selective cytotoxicity towards cancer cells, making it a potential candidate for antitumor therapies .
相似化合物的比较
3H-Naphth[1,2-d]imidazole,3-ethyl- can be compared with other similar compounds, such as:
3H-Naphth[1,2-d]imidazole,2-ethyl-: This compound has a similar structure but with the ethyl group at a different position, leading to variations in its chemical properties and applications.
1-Vinylnaphtho[2,3-d]imidazole: This compound is synthesized by reacting naphtho[2,3-d]imidazole with vinyl acetate and has different reactivity and applications.
The uniqueness of 3H-Naphth[1,2-d]imidazole,3-ethyl- lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a variety of applications in research and industry.
属性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
3-ethylbenzo[e]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15/h3-9H,2H2,1H3 |
InChI 键 |
ZBVFXGZAFSUXGI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC2=C1C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


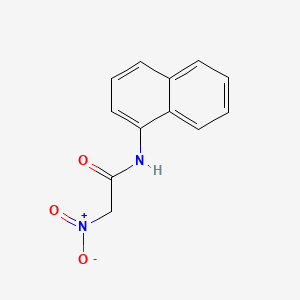
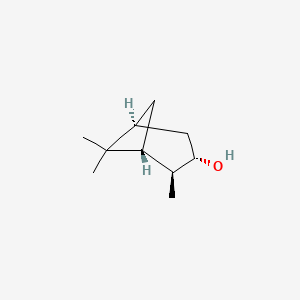

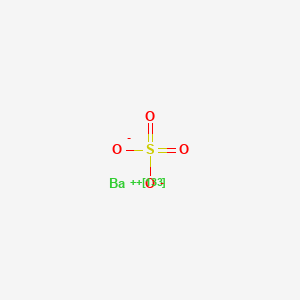
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

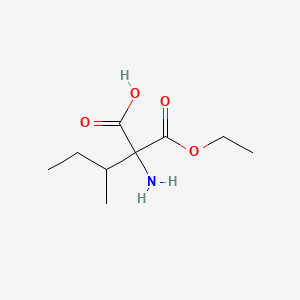
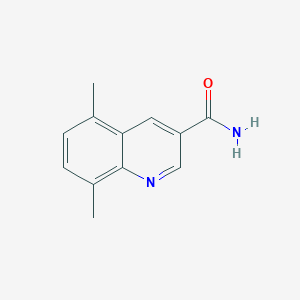
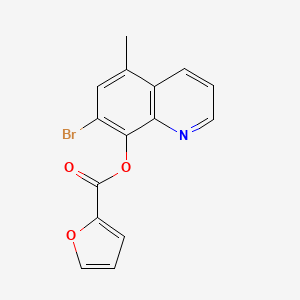
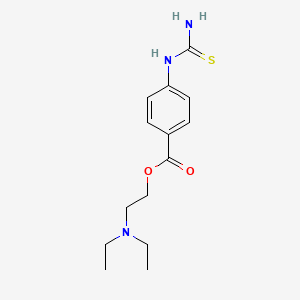
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)


